[3H]meclinertant, also known as SR 48692, is a synthetic compound that acts as a selective antagonist for the neurotensin receptor-1. It is primarily studied for its potential therapeutic applications in pain management and inflammatory conditions. Neurotensin is a neuropeptide involved in various physiological processes, including modulation of pain and inflammation, making its receptors significant targets for drug development.
[3H]meclinertant is classified as a neurotensin receptor antagonist. It is synthesized from various organic compounds through established chemical methodologies, including flow chemistry and batch synthesis techniques. The compound's structure features a unique arrangement that allows it to effectively bind to neurotensin receptors, inhibiting their activity.
The synthesis of [3H]meclinertant involves several key steps:
The molecular structure of [3H]meclinertant can be described as follows:
The chemical reactivity of [3H]meclinertant is characterized by its ability to undergo various transformations:
The mechanism by which [3H]meclinertant exerts its effects involves:
In vitro studies have demonstrated that treatment with [3H]meclinertant significantly reduces neurotensin-induced signaling in various cell lines, indicating its potential efficacy as an analgesic and anti-inflammatory agent .
Comprehensive stability assessments have shown that [3H]meclinertant remains stable in phosphate-buffered saline and simulated gastric fluid, confirming its potential for oral administration .
[3H]meclinertant has several scientific uses:
Neurotensin (NT) is a tridecapeptide neurotransmitter and neuromodulator first isolated from bovine hypothalamus in 1973 [1] [4]. It mediates its biological effects through interactions with three distinct receptor subtypes: Neurotensin Receptor 1 (NTS1), Neurotensin Receptor 2 (NTS2), and Neurotensin Receptor 3 (NTS3/sortilin). NTS1 and NTS2 belong to the G protein-coupled receptor (GPCR) superfamily, while NTS3 is a single transmembrane domain receptor structurally related to the vacuolar protein sorting 10 protein (Vps10p) domain family [1] [3] [8].
NTS1 is a high-affinity receptor (Kd = 0.1–0.4 nM) that preferentially couples to Gαq/11 proteins. Its activation stimulates phospholipase C-beta (PLC-β), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in intracellular calcium mobilization and protein kinase C (PKC) activation [1] [8]. NTS1 also exhibits context-dependent coupling to Gαi/o and Gαs proteins, influencing cyclic adenosine monophosphate (cAMP) production and mitogen-activated protein kinase (MAPK) pathways [1] [6]. It is highly expressed in brain regions associated with dopaminergic pathways (substantia nigra, ventral tegmental area) and the gastrointestinal tract [1] [4].
NTS2, the low-affinity receptor (Kd = 2–5 nM), is pharmacologically distinct due to its sensitivity to the histamine H1 antagonist levocabastine [1] [4]. Its signaling mechanisms remain controversial: Mouse NTS2 expressed in Xenopus oocytes activates calcium-dependent chloride currents, whereas human NTS2 in HEK293 cells shows paradoxical responses where SR48692 (an NTS1 antagonist) acts as an agonist [1] [8]. NTS2 signaling primarily involves extracellular signal-regulated kinases 1/2 (ERK1/2) phosphorylation via receptor internalization-dependent mechanisms [1]. It is enriched in periaqueductal gray matter, spinal cord, and olfactory bulb—regions implicated in nociception [4] [6].
NTS3/sortilin, unlike NTS1 and NTS2, does not belong to the GPCR family. It functions as a sorting receptor facilitating intracellular trafficking of NT and other ligands (e.g., neurotrophins, lipoprotein lipase). Its activation modulates phosphatidylinositol 3-kinase (PI3K)/AKT and MAPK pathways, influencing cell survival and migration [3] [6] [8].
Table 1: Neurotensin Receptor Subtypes and Functional Properties
Receptor | Affinity for NT | Signaling Pathways | Key Ligands/Modulators | Primary Tissue Distribution |
---|---|---|---|---|
NTS1 | High (Kd = 0.1–0.4 nM) | Gαq/11-PLC-β, Ca²⁺, PKC, MAPK, cAMP | SR48692 (antagonist) | CNS: Dopaminergic nuclei; GI tract |
NTS2 | Low (Kd = 2–5 nM) | ERK1/2 (internalization-dependent) | Levocabastine (sensitive), SR48692 (agonist in human) | CNS: Pain-processing areas, olfactory bulb |
NTS3/sortilin | Moderate | PI3K/AKT, MAPK, protein sorting | Pro-neurotensin, proNGF | Ubiquitous; CNS, cardiovascular system |
Neurotensin modulates several neurotransmitter systems in the brain. In the mesocorticolimbic pathway, NT co-localizes with dopamine neurons and regulates dopamine D2 receptor signaling via allosteric interactions. NTS1 activation inhibits D2 receptor function, thereby influencing locomotor activity, reward processing, and sensorimotor gating [4] [6] [7]. NT also potentiates N-methyl-D-aspartate (NMDA) receptor-mediated glutamate release in the prefrontal cortex and striatum, enhancing synaptic plasticity relevant to learning and memory [6] [7]. Additionally, NT modulates GABAergic and serotonergic transmission in pain-processing circuits, contributing to its opioid-independent analgesic effects [4] [6].
Dysregulation of NT pathways is implicated in several diseases:
Table 2: Disease Associations of Neurotensin Signaling
Disease | NT System Alteration | Key Mechanisms | Therapeutic Implications |
---|---|---|---|
Schizophrenia | ↓ CSF NT levels | Dysregulated DA/glutamate balance | NTS1 agonists as antipsychotics |
Colorectal Cancer | ↑ NT/NTS1 expression in tumors | PKC/MAPK-driven proliferation, EMT | NTS1 antagonists (e.g., SR48692) |
Parkinson’s Disease | NT neuroprotection of DA neurons | Attenuation of oxidative stress | NT analogs to support neuron survival |
Chronic Pain | NTS2 activation in PAG/RVM | Descending inhibition of nociceptive inputs | NTS2-selective agonists for analgesia |
Early NT receptor ligands were peptide-based and faced limitations including poor metabolic stability, limited blood-brain barrier permeability, and non-selective receptor interactions. The discovery of SR48692 (meclinertant) in 1993 marked a breakthrough as the first potent, brain-penetrant, non-peptide antagonist selective for NTS1 [5] [8] [9]. Its chemical structure comprises a quinoline core linked to an adamantane carboxylic acid moiety (molecular formula: C₃₂H₃₁ClN₄O₅; molecular weight: 587.07 g/mol) [9]. SR48692 binds human NTS1 with high affinity (Ki = 4.6 nM) and antagonizes NT-induced intracellular calcium release and inositol phosphate accumulation [5] [8]. Crucially, it shows >100-fold selectivity over NTS2 at low concentrations [5].
[³H]Meclinertant (PubChem CID: 53323315) is the radiolabeled form of SR48692, synthesized by tritiation of its methoxy groups. Its specific activity (>80 Ci/mmol) and high affinity (Kd = 0.15 nM for rat NTS1) make it an ideal tool for receptor autoradiography, binding assays, and pharmacological characterization [5] [9]. Key applications include:
Despite its utility, SR48692 exhibits species-specific effects at NTS2: It acts as an agonist at human NTS2 (inducing calcium mobilization) but not rodent isoforms [1] [8]. This limitation spurred the development of SR142948A, a dual NTS1/NTS2 antagonist, and selective NTS2 ligands like levocabastine and NT79 [4] [6].
Table 3: Pharmacological Profile of [³H]Meclinertant
Parameter | Value | Experimental Context |
---|---|---|
Molecular Weight | 587.07 g/mol (unlabeled) | Calculated from structure [9] |
Specific Activity | ≥80 Ci/mmol | Radioligand binding assays [9] |
NTS1 Kd (Rat) | 0.15–0.3 nM | Cerebral cortex membranes [5] [8] |
NTS1 Selectivity | >100-fold vs. NTS2 | Competition binding [5] |
Key Applications | Receptor autoradiography, ligand screening, internalization studies | Brain slices, transfected cells [5] [9] |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: